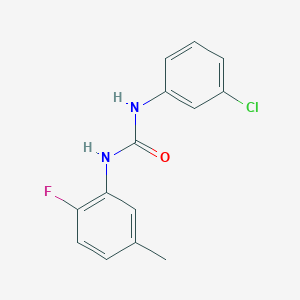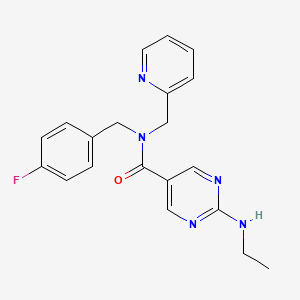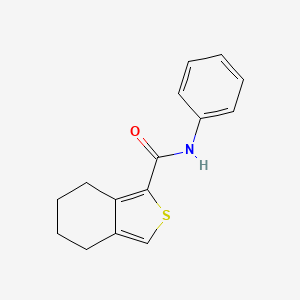
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as CFMU, is a synthesized compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its biological activity by inhibiting the activity of specific enzymes or receptors. For example, in cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate the activity of specific receptors in the brain, such as the GABA receptor.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to induce cell death and inhibit tumor growth. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate neurotransmitter activity and reduce symptoms such as anxiety and depression. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide and has been shown to inhibit plant growth by disrupting cell division.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers must take precautions when handling N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea and ensure that appropriate safety measures are in place.
Orientations Futures
For N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea research include the development of novel anticancer agents and herbicides, as well as further investigation into its potential side effects and environmental impact.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea involves the reaction between 3-chloroaniline and 2-fluoro-5-methylphenyl isocyanate in the presence of a catalyst and solvent. The reaction yields N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea as a white crystalline solid with a melting point of 185-187°C. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has shown potential in various scientific research fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential as an anticancer agent and as a treatment for neurological disorders. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide for weed control. In material science, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(16)13(7-9)18-14(19)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDJFCANBHRDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5655091.png)
![N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)

![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)
![3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5655113.png)
![N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5655116.png)

![4,7-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5655138.png)
![2-(2,4-dichlorophenoxy)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5655149.png)
![3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)
![(3aR*,9bR*)-7-methoxy-2-(4-methoxybenzyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5655161.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5655172.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)
![sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate](/img/structure/B5655185.png)